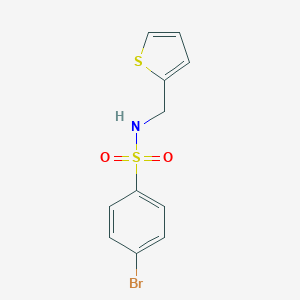
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide, also known as BBr7, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BBr7 is a sulfonamide compound that contains a bromine atom and a thiophene ring, making it a unique and valuable tool for researchers in the field of biochemistry.
Mécanisme D'action
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide inhibits PTP activity by irreversibly binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target proteins, leading to the disruption of cellular signaling pathways. The mechanism of action of 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been studied extensively, and it has been shown to be highly specific for PTPs, with little to no effect on other enzymes or cellular processes.
Biochemical and Physiological Effects:
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific PTP that it targets. For example, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been shown to increase insulin signaling in cells by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been shown to have anti-cancer effects by inhibiting the activity of PTPN11, a protein that is commonly overexpressed in various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity for PTPs. This allows researchers to study the role of these enzymes in various physiological processes without affecting other cellular processes. Additionally, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a relatively small and stable molecule, making it easy to synthesize and handle in the lab. However, one limitation of using 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is its irreversible binding to PTPs, which can make it difficult to study the effects of transient PTP inhibition.
Orientations Futures
There are several potential future directions for research involving 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide. One area of interest is the development of more selective PTP inhibitors, which could provide a more targeted approach to studying the role of these enzymes in various physiological processes. Additionally, 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide could be used in combination with other inhibitors or drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide and its potential applications in various fields of research.
Méthodes De Synthèse
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitrobenzenesulfonamide with thiophene-2-carbaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, particularly in the field of biochemistry. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has also been used as a tool to study the role of PTPs in various physiological processes, such as insulin signaling and cancer progression.
Propriétés
Nom du produit |
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H10BrNO2S2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
4-bromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H10BrNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Clé InChI |
MXSJEJIYFFPEMO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Solubilité |
11.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B239712.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239714.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-methoxyethanamine](/img/structure/B239715.png)
![N-[3-(dimethylamino)propyl]-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B239717.png)
![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B239722.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239723.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B239724.png)